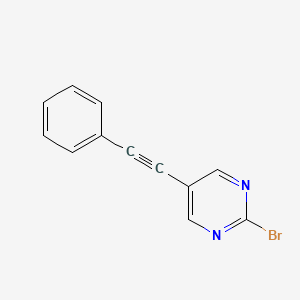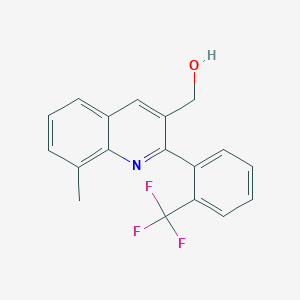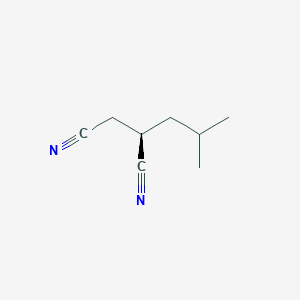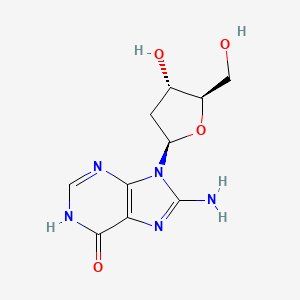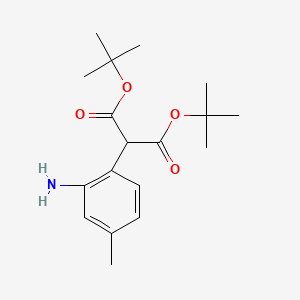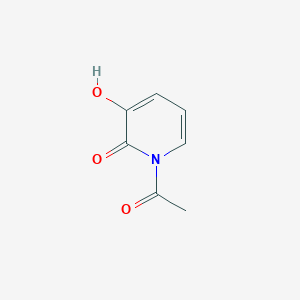
1-acetyl-3-hydroxypyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-3-hydroxypyridin-2-one is a heterocyclic organic compound that belongs to the class of pyridones It is characterized by a pyridine ring substituted with an acetyl group at the 1-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-acetyl-3-hydroxypyridin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the pyridone ring to form 1-acetyl-3-hydroxypyrid-2-one.
Another method involves the use of 3-hydroxypyridine as a starting material. This compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the production of 1-acetyl-3-hydroxypyrid-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-acetyl-3-hydroxypyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 1-acetyl-3-pyridone.
Reduction: The carbonyl group at the 1-position can be reduced to form 1-hydroxy-3-hydroxypyrid-2-one.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 1-Acetyl-3-pyridone
Reduction: 1-Hydroxy-3-hydroxypyrid-2-one
Substitution: Various substituted pyridones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-acetyl-3-hydroxypyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of metal chelators for biological applications.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Its ability to chelate metal ions makes it a candidate for the treatment of conditions involving metal ion dysregulation.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-acetyl-3-hydroxypyrid-2-one involves its ability to interact with metal ions and biological molecules. The hydroxyl and acetyl groups enable the compound to form stable complexes with metal ions, which can modulate their biological activity. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress and protecting cells from damage.
In biological systems, 1-acetyl-3-hydroxypyrid-2-one can interact with enzymes and receptors, influencing various biochemical pathways. For example, its antioxidant properties can protect neurons from oxidative damage, making it a potential therapeutic agent for neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypyridine: Similar to 1-acetyl-3-hydroxypyrid-2-one but lacks the acetyl group. It is used as a precursor in the synthesis of various pyridone derivatives.
1-Hydroxy-3-hydroxypyrid-2-one: Similar structure but with a hydroxyl group at the 1-position instead of an acetyl group. It has different reactivity and biological properties.
1-Acetyl-2-hydroxypyrid-3-one: Isomeric compound with the hydroxyl and acetyl groups at different positions. It exhibits different chemical and biological behavior.
Uniqueness
1-acetyl-3-hydroxypyridin-2-one is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to chelate metal ions and modulate oxidative stress sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
1-acetyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |
InChI-Schlüssel |
IFMPLEKNXYHLQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=CC=C(C1=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
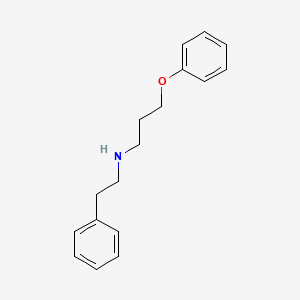
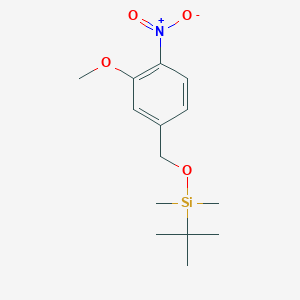
![Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8539116.png)
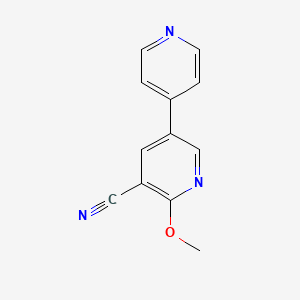
![Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8539128.png)
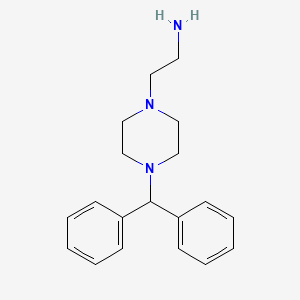
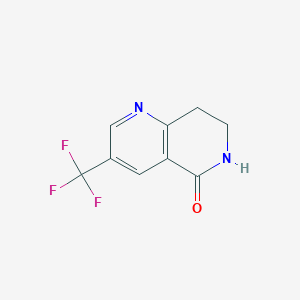
![2-[(3-Nitro-2-pyridinyl)amino]acetamide](/img/structure/B8539161.png)
![(2-Ethyl-[1,3]dioxolan-2-yl)-acetonitrile](/img/structure/B8539167.png)
